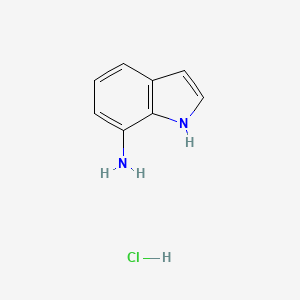
1H-Indol-7-amine, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indol-7-amine, monohydrochloride is a chemical compound with the molecular formula C8H8N2·HCl. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide-ranging biological activities and are used in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indol-7-amine, monohydrochloride can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the reductive cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Indol-7-amine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different indole derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: It undergoes substitution reactions, particularly at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indoles and indolines, which have significant applications in medicinal chemistry .
Scientific Research Applications
1H-Indol-7-amine, monohydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indol-7-amine, monohydrochloride involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at different receptor sites, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to specific proteins and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
- 1H-Indole-3-carbaldehyde
- 1H-Indole-2-carboxylic acid
- 1H-Indole-5-carboxylic acid
Comparison: 1H-Indol-7-amine, monohydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits unique reactivity and potential therapeutic applications .
Properties
CAS No. |
68833-93-2 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
1H-indol-7-amine;hydrochloride |
InChI |
InChI=1S/C8H8N2.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-5,10H,9H2;1H |
InChI Key |
HFYGNSUGNRRQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11750542.png)
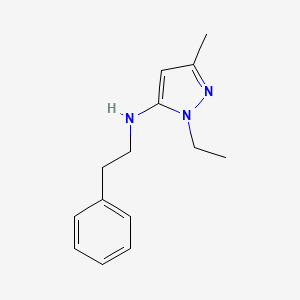
![4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11750557.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11750564.png)


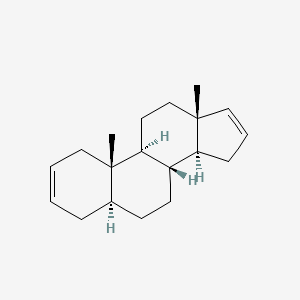

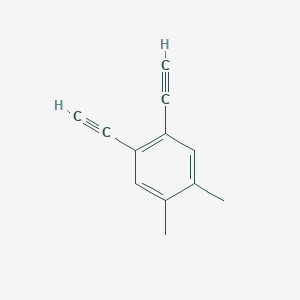
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750601.png)
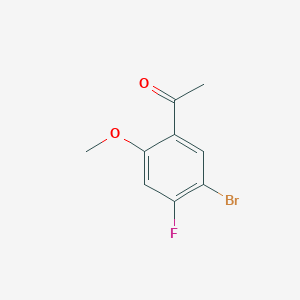
![1-[5-hydroxy-3-(hydroxymethyl)-2-methyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B11750614.png)
![(7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11750617.png)
![(3aS,6aR)-3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B11750629.png)
